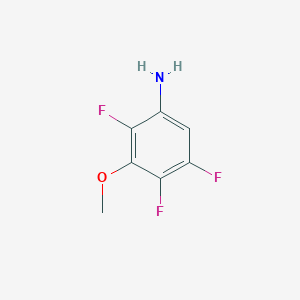

2,4,5-Trifluoro-3-methoxyaniline

Descripción

Propiedades

IUPAC Name |

2,4,5-trifluoro-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-7-5(9)3(8)2-4(11)6(7)10/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESHQEGOVPUXAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379491 | |

| Record name | 2,4,5-trifluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114214-45-8 | |

| Record name | 2,4,5-trifluoro-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 2,4,5-Trifluoro-3-methoxyaniline (CAS: 114214-45-8): Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of 2,4,5-Trifluoro-3-methoxyaniline, a specialized aromatic amine of significant interest to researchers and professionals in medicinal chemistry and drug development. As a highly functionalized building block, its unique substitution pattern offers a strategic advantage in the synthesis of complex molecular architectures, particularly in the realm of antibacterial agents. This guide delves into its core properties, plausible synthetic strategies, critical applications, and essential safety protocols, grounded in established scientific principles.

Part 1: Core Chemical Identity and Physicochemical Properties

2,4,5-Trifluoro-3-methoxyaniline is a substituted aniline characterized by the presence of three electron-withdrawing fluorine atoms and one electron-donating methoxy group on the benzene ring. This specific arrangement profoundly influences the molecule's reactivity, pKa, and lipophilicity, making it a valuable intermediate in organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 114214-45-8 [1].

Key Physicochemical Data

The fundamental properties of 2,4,5-Trifluoro-3-methoxyaniline are summarized below. This data is critical for reaction planning, purification, and formulation.

| Property | Value | Source |

| CAS Number | 114214-45-8 | [1] |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [1] |

| Appearance | Crystalline powder | [1] |

| Color | Faint red | [1] |

Part 2: Synthesis Insights and Strategic Considerations

Causality Behind the Synthetic Approach: The general strategy involves building the substitution pattern on the aromatic ring first, followed by the introduction or unmasking of the aniline functional group. A plausible final step would involve a functional group transformation from a carboxylic acid derivative, such as a Hofmann or Curtius rearrangement, which efficiently converts a benzoic acid or its derivative into an aniline.

Proposed Synthetic Workflow

The following diagram illustrates a high-level, logical workflow for the preparation of 2,4,5-Trifluoro-3-methoxyaniline, starting from the corresponding benzoic acid, a known intermediate for fluoroquinolone synthesis[2].

Sources

Synthesis and characterization of 2,4,5-Trifluoro-3-methoxyaniline

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,5-Trifluoro-3-methoxyaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4,5-Trifluoro-3-methoxyaniline, a valuable fluorinated building block for research, drug discovery, and materials science. While dedicated literature on this specific molecule is sparse, this document outlines a robust and plausible multi-step synthetic pathway starting from a commercially available precursor. Furthermore, a detailed analysis and prediction of its spectroscopic characteristics are presented, offering researchers a thorough reference for its identification and quality control. This guide is intended for an audience of researchers, scientists, and professionals in drug development, providing both theoretical grounding and practical, actionable protocols.

Introduction: The Significance of Fluorinated Anilines

Fluorinated aniline derivatives are of paramount importance in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 2,4,5-Trifluoro-3-methoxyaniline is a polysubstituted aromatic amine that presents a unique combination of functionalities: a nucleophilic amino group, a methoxy substituent, and a trifluorinated benzene ring. This distinct substitution pattern makes it a highly attractive scaffold for the synthesis of novel bioactive compounds and advanced materials.

This guide provides a detailed, scientifically-grounded pathway for the synthesis of 2,4,5-Trifluoro-3-methoxyaniline and a thorough characterization profile to aid in its identification and purification. The methodologies and analytical data presented are based on established principles of organic chemistry and spectroscopy of analogous compounds.

A Proposed Synthetic Pathway

A logical and efficient synthesis of 2,4,5-Trifluoro-3-methoxyaniline can be designed from the commercially available precursor, 1,2,3,5-tetrafluorobenzene. The overall strategy involves a three-step sequence: electrophilic nitration, nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, and finally, the reduction of the nitro group to the target aniline.

Caption: Proposed three-step synthesis of 2,4,5-Trifluoro-3-methoxyaniline.

Step 1: Electrophilic Nitration of 1,2,3,5-Tetrafluorobenzene

The synthesis commences with the electrophilic nitration of 1,2,3,5-tetrafluorobenzene. Despite the deactivating effect of the four fluorine atoms, the benzene ring is sufficiently nucleophilic to react with a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The substitution is directed to the most activated position, which in this case is the carbon atom at position 3, to yield 1,2,4,5-tetrafluoro-3-nitrobenzene.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second step involves a nucleophilic aromatic substitution reaction to introduce the methoxy group.[4][5][6] The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In 1,2,4,5-tetrafluoro-3-nitrobenzene, the fluorine atom at the C-1 position is para to the nitro group, making it the most susceptible to substitution. Treatment with sodium methoxide in methanol will selectively displace this fluoride ion to yield 2,4,5-Trifluoro-3-methoxy-1-nitrobenzene.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding primary amine.[7][8][9][10] This is a standard transformation in organic synthesis and can be achieved using various reagents. A classic and effective method is the use of a metal in acidic media, such as tin (Sn) in concentrated hydrochloric acid (HCl).[7] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium catalyst (H₂/Pd-C) can be employed, though care must be taken if other reducible functional groups are present.[11]

Detailed Experimental Protocol

Caution: This protocol is a representative example based on similar transformations and should be adapted and optimized under appropriate laboratory safety protocols. All operations should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene

-

To a stirred, cooled (0 °C) mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL), slowly add 1,2,3,5-tetrafluorobenzene (10 g, 66.6 mmol) over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g).

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by vacuum distillation to obtain 1,2,4,5-tetrafluoro-3-nitrobenzene as a pale yellow oil.

Step 2: Synthesis of 2,4,5-Trifluoro-3-methoxy-1-nitrobenzene

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.8 g, 78.3 mmol) to anhydrous methanol (100 mL) under a nitrogen atmosphere.

-

To the cooled (0 °C) sodium methoxide solution, add a solution of 1,2,4,5-tetrafluoro-3-nitrobenzene (13 g, 66.6 mmol) in methanol (20 mL) dropwise.

-

After the addition, allow the mixture to stir at room temperature for 2 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Neutralize the reaction mixture with dilute hydrochloric acid and remove the methanol under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2,4,5-Trifluoro-3-methoxy-1-nitrobenzene.

Step 3: Synthesis of 2,4,5-Trifluoro-3-methoxyaniline

-

To a stirred suspension of tin granules (23.7 g, 200 mmol) in concentrated hydrochloric acid (100 mL), add the 2,4,5-Trifluoro-3-methoxy-1-nitrobenzene (13.8 g, 66.6 mmol) in portions.

-

Heat the reaction mixture to 80-90 °C for 3 hours.

-

Cool the mixture to room temperature and then in an ice bath.

-

Slowly add a 50% aqueous solution of sodium hydroxide until the mixture is strongly basic (pH > 10) to precipitate tin salts and liberate the free aniline.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.

-

Filter and remove the solvent under reduced pressure to yield the crude 2,4,5-Trifluoro-3-methoxyaniline.

-

Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Characterization

A comprehensive characterization of the final product is crucial to confirm its identity and purity. The following section details the predicted spectroscopic data for 2,4,5-Trifluoro-3-methoxyaniline based on the analysis of similar compounds.

Caption: General workflow for the characterization of synthesized compounds.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic H: ~6.5-7.0 ppm (doublet of triplets); NH₂: ~3.5-4.5 ppm (broad singlet); OCH₃: ~3.8-4.0 ppm (singlet or small triplet due to ⁵JHF) |

| ¹³C NMR | Aromatic C: ~100-160 ppm (with C-F couplings); OCH₃: ~55-65 ppm |

| ¹⁹F NMR | Three distinct signals in the range of -120 to -170 ppm, each showing coupling to the other fluorine atoms and the aromatic proton. |

| FT-IR (cm⁻¹) | N-H stretch: 3300-3500 (two bands); C-H (aromatic): ~3050; C-H (aliphatic): ~2950; C=C (aromatic): 1500-1600; C-O stretch: 1200-1300; C-F stretch: 1100-1250 |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 193.04; Fragments corresponding to loss of CH₃, OCH₃, and HF. |

Detailed Spectral Analysis

-

¹H NMR Spectroscopy : The single aromatic proton is expected to appear as a doublet of triplets due to coupling with the two ortho fluorine atoms and one para fluorine atom. The amine protons will likely be a broad singlet, which may exchange with D₂O. The methoxy protons should appear as a singlet, although long-range coupling to the adjacent fluorine atom might cause slight broadening or a small triplet.[12][13]

-

¹³C NMR Spectroscopy : The spectrum will show seven distinct carbon signals. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF). Carbons two or three bonds away will show smaller couplings (²JCF, ³JCF). The chemical shifts will be influenced by the electronegativity of the substituents.[14][15]

-

¹⁹F NMR Spectroscopy : As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[16][17][18] Three distinct signals are expected for the three non-equivalent fluorine atoms. The chemical shifts and coupling patterns will be characteristic of their positions relative to the amino and methoxy groups.

-

FT-IR Spectroscopy : The infrared spectrum will provide clear evidence of the key functional groups. The primary amine will show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[19][20][21] Strong absorptions corresponding to the C-F and C-O stretching vibrations will also be prominent in the fingerprint region.

-

Mass Spectrometry : The mass spectrum should show a clear molecular ion peak at m/z 193, corresponding to the molecular weight of C₇H₆F₃NO. Fluorine is monoisotopic, so no characteristic isotopic pattern for the halogens will be observed as with chlorine or bromine.[22][23][24] Common fragmentation pathways may include the loss of a methyl radical (M-15) or a methoxy radical (M-31).

Safety and Handling

The synthesis of 2,4,5-Trifluoro-3-methoxyaniline involves the use of hazardous materials. Concentrated acids are corrosive, and fluorinated aromatic compounds should be handled with care as their toxicological properties may not be fully known. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 2,4,5-Trifluoro-3-methoxyaniline. By leveraging established synthetic methodologies, a reliable three-step route from a common starting material has been proposed. The detailed predicted spectroscopic data provides a solid framework for the identification and quality assessment of this valuable chemical building block. It is anticipated that this guide will serve as a valuable resource for researchers and scientists in their efforts to explore the potential of this and other novel fluorinated compounds in drug discovery and materials science.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vpscience.org [vpscience.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. homework.study.com [homework.study.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgosolver.com [orgosolver.com]

- 8. A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. youtube.com [youtube.com]

- 12. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR [m.chemicalbook.com]

- 15. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 19F [nmr.chem.ucsb.edu]

- 17. 19Flourine NMR [chem.ch.huji.ac.il]

- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. chem.libretexts.org [chem.libretexts.org]

Chemical structure and IUPAC name of 2,4,5-Trifluoro-3-methoxyaniline

An In-Depth Technical Guide to 2,4,5-Trifluoro-3-methoxyaniline: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated functional groups can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, substituted anilines are of paramount importance as versatile precursors for a multitude of heterocyclic systems central to pharmaceutical development.[3][4][5][6] This guide provides a comprehensive technical overview of 2,4,5-Trifluoro-3-methoxyaniline, a specialized intermediate whose unique substitution pattern offers significant potential for researchers and scientists in drug discovery and development.

This document details the compound's chemical structure and properties, provides a robust synthesis protocol, explores its applications as a strategic building block in medicinal chemistry, and outlines critical safety and handling procedures. The insights herein are curated for professionals seeking to leverage this compound's unique characteristics for the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective application in synthesis and research.

Chemical Structure and IUPAC Nomenclature

The compound is an aniline derivative featuring three fluorine substituents and one methoxy group on the benzene ring.

-

Common Name: 2,4,5-Trifluoro-3-methoxyaniline

-

Systematic IUPAC Name: 3-Methoxy-2,4,5-trifluoroaniline[7]

-

CAS Number: 114214-45-8[7]

-

Molecular Formula: C₇H₆F₃NO[7]

-

Structure:

The numbering of the aniline ring places the amino group at position 1. The substituents are then assigned the lowest possible locants, resulting in the methoxy group at position 3 and the fluorine atoms at positions 2, 4, and 5.

Physicochemical Data Summary

The key physicochemical properties of 2,4,5-Trifluoro-3-methoxyaniline are summarized in the table below. This data is essential for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Weight | 177.12 g/mol | [7] |

| Appearance | Faint red crystalline powder | [7] |

| Molecular Formula | C₇H₆F₃NO | [7] |

| MDL Number | MFCD03094442 | [7] |

Synthesis and Mechanistic Insights

While multiple synthetic routes to fluorinated anilines exist, a common and reliable strategy involves the reduction of the corresponding nitroaromatic precursor. This approach is widely adopted due to the accessibility of nitro compounds and the high efficiency of the reduction step.

Recommended Synthesis Protocol: Reduction of 3-Methoxy-2,4,5-trifluoronitrobenzene

This protocol describes a standard catalytic hydrogenation, a trustworthy and scalable method for converting a nitro group to an amine. The causality behind this choice lies in its high chemoselectivity; catalytic hydrogenation typically reduces the nitro group without affecting the aromatic fluorides or the ether linkage.

Materials and Equipment:

-

3-Methoxy-2,4,5-trifluoronitrobenzene (starting material)

-

Palladium on carbon (10% Pd/C catalyst)

-

Methanol (or Ethanol/Ethyl Acetate) as solvent

-

Hydrogen gas (H₂) source or a hydrogen transfer agent (e.g., ammonium formate)

-

Hydrogenation vessel (e.g., Parr hydrogenator) or round-bottom flask with a balloon setup

-

Diatomaceous earth (Celite®) for filtration

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve the starting material, 3-methoxy-2,4,5-trifluoronitrobenzene, in methanol. The concentration is typically maintained between 0.1 M and 0.5 M.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the starting material. The vessel should be purged with an inert gas (e.g., nitrogen or argon) before adding the catalyst to prevent accidental ignition of the solvent by the pyrophoric catalyst.

-

Hydrogenation: Secure the vessel and purge the system multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) or maintain a hydrogen atmosphere using a balloon.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen from the vessel and purge again with an inert gas. The palladium catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the pad with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude solid is 2,4,5-Trifluoro-3-methoxyaniline.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or column chromatography can be employed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,4,5-Trifluoro-3-methoxyaniline.

Applications in Drug Development

The utility of 2,4,5-Trifluoro-3-methoxyaniline stems directly from its unique combination of functional groups, making it a valuable building block for creating complex, biologically active molecules.

The Strategic Role of Fluorination in Medicinal Chemistry

The trifluoro- substitution pattern on the aniline ring is not arbitrary; it serves several critical functions in drug design:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic hotspots on the aromatic ring, increasing the drug's half-life and bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of fluorine atoms lowers the pKa of the aniline nitrogen. This modification can be crucial for optimizing a drug candidate's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[2]

The methoxy group further contributes by acting as a hydrogen bond acceptor and influencing the compound's overall lipophilicity and electronic properties.

2,4,5-Trifluoro-3-methoxyaniline as a Synthetic Building Block

The primary amine of this aniline is a versatile nucleophile, enabling its incorporation into a wide range of molecular scaffolds. It is a key precursor for synthesizing heterocyclic compounds like quinolines, quinazolines, and benzimidazoles, which are privileged structures in medicinal chemistry.[5][6] For example, it can undergo condensation reactions with dicarbonyl compounds or be used in transition-metal-catalyzed cross-coupling reactions to form C-N bonds.

Logical Pathway for Drug Candidate Synthesis

Caption: Use of the aniline as a versatile building block in drug synthesis.

Safety, Handling, and Storage

Ensuring the safe handling of chemical reagents is paramount in a research environment. 2,4,5-Trifluoro-3-methoxyaniline is an irritant and requires appropriate precautions.[7]

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

| GHS Code | Hazard Statement | Source |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [7] |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

| H335 | May cause respiratory irritation | [7] |

| Signal Word | Warning | [7] |

Recommended Handling Procedures

Adherence to standard laboratory safety protocols is essential.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water.[9]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[12]

Conclusion

2,4,5-Trifluoro-3-methoxyaniline is a highly functionalized and strategically important building block for drug discovery and development. Its unique trifluoro-methoxy substitution pattern provides medicinal chemists with a powerful tool to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. By understanding its chemical properties, employing robust synthetic methods, and adhering to strict safety protocols, researchers can effectively harness the potential of this versatile intermediate to accelerate the development of next-generation therapeutics.

References

-

Unlock the Potential of 2,3,4-Trifluoroaniline: Key Applications in Pharmaceuticals and Liquid Crystals . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

2,3,5,6-Tetrafluoro-4-methoxyaniline | C7H5F4NO | CID 12566452 . PubChem, National Center for Biotechnology Information. [Link]

- CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

-

SAFETY DATA SHEET afl . AFL. [Link]

-

4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 . PubChem, National Center for Biotechnology Information. [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline . ResearchGate. [Link]

- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline.

- EP0984920B1 - Novel method for preparing 2-trifluoro-methoxy-aniline.

-

4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 . PubChem, National Center for Biotechnology Information. [Link]

-

m-Anisidine . Wikipedia. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

3-Methoxy-5-(trifluoromethyl)aniline . Georganics. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets . National Institutes of Health (NIH). [Link]

-

2,4-D Fact Sheet . National Pesticide Information Center. [Link]

-

2,4-D Amine 4 Safety Data Sheet . CDMS.net. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ossila.com [ossila.com]

- 6. ossila.com [ossila.com]

- 7. 3-METHOXY-2,4,5-TRIFLUOROANILINE | 114214-45-8 [m.chemicalbook.com]

- 8. cms9files.revize.com [cms9files.revize.com]

- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 10. texasforestinfo.tamu.edu [texasforestinfo.tamu.edu]

- 11. 2,4-D Fact Sheet [npic.orst.edu]

- 12. cdms.net [cdms.net]

An In-Depth Technical Guide on the Purity and Stability of 2,4,5-Trifluoro-3-methoxyaniline

Abstract

This technical guide provides a comprehensive framework for assessing the purity and stability of 2,4,5-Trifluoro-3-methoxyaniline, a critical intermediate in contemporary pharmaceutical synthesis. Recognizing the compound's significance in the development of active pharmaceutical ingredients (APIs), this document outlines detailed methodologies for purity determination and a robust strategy for stability testing. The protocols described herein are designed to meet rigorous regulatory standards, ensuring the quality, safety, and efficacy of downstream products. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This guide establishes a self-validating system for the characterization of this fluoroaromatic amine, grounded in authoritative scientific principles.

Introduction: The Strategic Importance of 2,4,5-Trifluoro-3-methoxyaniline

2,4,5-Trifluoro-3-methoxyaniline serves as a pivotal building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The unique substitution pattern of 2,4,5-Trifluoro-3-methoxyaniline, featuring three fluorine atoms and a methoxy group on the aniline scaffold, offers medicinal chemists a versatile platform for creating complex molecular architectures. Its application is prominent in the development of kinase inhibitors, antivirals, and other targeted therapies.[4][5]

Given its role as a key starting material, the purity and stability of 2,4,5-Trifluoro-3-methoxyaniline are of paramount importance. Impurities or degradation products can have a profound impact on the safety and efficacy of the final drug product. Therefore, a thorough understanding and rigorous control of its chemical integrity are non-negotiable aspects of the drug development process.[6][7] This guide provides the necessary technical details to establish and validate such controls.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,4,5-Trifluoro-3-methoxyaniline is essential for developing appropriate analytical methods and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | [8] |

| Molecular Weight | 177.12 g/mol | [8] |

| Appearance | Crystalline powder, potentially faint red | [8] |

| Boiling Point | Not readily available, decomposition may occur | |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Limited solubility in water. | Inferred from general aniline properties |

Purity Analysis: A Multi-faceted Approach

Ensuring the purity of 2,4,5-Trifluoro-3-methoxyaniline requires a combination of chromatographic and spectroscopic techniques to identify and quantify the main component, as well as any process-related impurities or potential degradants.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Reverse-phase HPLC with UV detection is the cornerstone for assessing the purity of this compound. The choice of a C18 column is predicated on its ability to effectively resolve the non-polar aromatic ring from potential polar and non-polar impurities.

Rationale for Method Parameters:

-

Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with a wide range of polarities. The addition of a small amount of trifluoroacetic acid (TFA) or formic acid improves peak shape for the basic aniline moiety by suppressing the ionization of silanol groups on the stationary phase.

-

Wavelength Selection: The UV detection wavelength should be set at the maximum absorbance of the aniline chromophore to ensure high sensitivity for both the main component and related impurities.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Experimental Protocol: HPLC Purity Determination

-

Standard Preparation: Accurately weigh and dissolve 2,4,5-Trifluoro-3-methoxyaniline in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Prepare a sample solution at the same concentration as the primary standard.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 10-90% B over 20 minutes, then hold at 90% B for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at 254 nm

-

-

Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an essential tool for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. This includes residual solvents from the synthesis process.

Experimental Protocol: GC-MS for Residual Solvents

-

Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., DMSO).

-

GC-MS Conditions:

-

Column: DB-624 or equivalent

-

Injector Temperature: 250 °C

-

Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

Carrier Gas: Helium

-

MS Detector: Scan mode (e.g., 35-350 amu)

-

-

Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for confirming the structural identity of the compound.

-

¹H NMR: Provides information on the number and environment of protons.

-

¹⁹F NMR: Crucial for confirming the fluorine substitution pattern.

-

¹³C NMR: Confirms the carbon skeleton.

-

FT-IR: Identifies key functional groups (N-H, C-O, C-F).

Stability Testing: A Proactive Approach to Degradation

Stability testing is critical for determining the retest period and appropriate storage conditions for 2,4,5-Trifluoro-3-methoxyaniline.[6][7][9][10] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.[11][12]

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of the compound to predict its long-term stability.[11][12] These studies are instrumental in developing stability-indicating analytical methods.

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of 2,4,5-Trifluoro-3-methoxyaniline.

Experimental Protocol: Forced Degradation

-

Acid/Base Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl or 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C) in a stability chamber.

-

Photostability: Expose the sample to light according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples by HPLC-UV/DAD to detect any degradation. If significant degradation is observed, use LC-MS to identify the degradation products.

Potential Degradation Pathways

Aniline derivatives are susceptible to oxidation, which can lead to the formation of colored impurities. The electron-withdrawing fluorine atoms may influence the susceptibility of the aromatic ring to electrophilic attack, while the methoxy group is an activating group. Potential degradation pathways for fluorinated anilines can involve monooxygenation at a fluorinated position, leading to the release of a fluoride anion and the formation of a reactive quinoneimine.[13] Another pathway can involve the formation of a hydroxylated metabolite that subsequently loses a fluoride anion upon exposure to oxygen.[13]

Potential Degradation Products

| Stress Condition | Potential Degradation Products |

| Oxidation | Quinone-imine derivatives, polymeric materials |

| Acidic/Basic Hydrolysis | Demethylation of the methoxy group |

| Photolysis | Ring-opened products, radical-mediated polymerization |

Long-Term Stability Studies

Long-term stability studies are conducted under ICH-recommended storage conditions to establish the retest period.[14]

ICH Storage Conditions for Long-Term Stability

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) to monitor for any changes in purity, appearance, and the formation of degradation products.[7][10]

Handling and Storage Recommendations

Based on the potential for degradation, the following handling and storage recommendations are provided:

-

Storage: Store in a well-closed container, protected from light, in a cool, dry place.[15] Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] Handle in a well-ventilated area or under a fume hood.[15] Avoid exposure to strong oxidizing agents.[17]

Conclusion

The purity and stability of 2,4,5-Trifluoro-3-methoxyaniline are critical attributes that directly influence the quality and safety of the resulting pharmaceutical products. The methodologies and insights provided in this guide offer a robust framework for the comprehensive characterization of this key intermediate. By implementing these protocols, researchers and drug development professionals can ensure the integrity of their starting materials, thereby contributing to the development of safe and effective medicines. A proactive and scientifically grounded approach to purity and stability assessment is not merely a regulatory requirement but a fundamental pillar of sound drug development.

References

- APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. (2024, June 21).

- Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22).

- Stability Testing of Pharmaceutical Products. (2012, March 17).

- Stability testing overview for Pharmaceutical products - GMP SOP.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

-

2,3,5,6-Tetrafluoro-4-methoxyaniline. PubChem. Retrieved from [Link]

-

Safety Data Sheet. INDOFINE Chemical Company, Inc. Retrieved from [Link]

- Forced Degradation Studies: Regulatory Considerations and Implementation.

-

Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (2012, September 19). Google Patents.

-

Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

-

Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Retrieved from [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022, November 8). Biosciences Biotechnology Research Asia. Retrieved from [Link]

- Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (2013, December 18). Google Patents.

- SAFETY DATA SHEET.

- ANALYTICAL METHOD SUMMARIES. (2018, February 19).

- ANALYTICAL METHOD SUMMARIES. (2021, May 24).

- ANALYTICAL METHOD SUMMARIES. (2022, November 7).

- Analytical Method Summaries.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

Reaction Pathways for Biodehalogenation of Fluorinated Anilines. PubMed. Retrieved from [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2014, August 10). ResearchGate. Retrieved from [Link]

-

NMAM METHOD 2514. (2016, February 26). NIOSH. Retrieved from [Link]

- Synthetic method of 2, 3, 4-trifluoroaniline. (2015, October 7). Google Patents.

-

4-(Trifluoromethyl)aniline. PubChem. Retrieved from [Link]

-

Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. Retrieved from [Link]

-

Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2023, August 10). ResearchGate. Retrieved from [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved from [Link]

-

Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). (2015, November 11). PubMed Central. Retrieved from [Link]

-

Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Retrieved from [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. Retrieved from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. chemimpex.com [chemimpex.com]

- 6. humiditycontrol.com [humiditycontrol.com]

- 7. japsonline.com [japsonline.com]

- 8. 3-METHOXY-2,4,5-TRIFLUOROANILINE | 114214-45-8 [m.chemicalbook.com]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. gmpsop.com [gmpsop.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. guidechem.com [guidechem.com]

The Strategic Utility of 2,4,5-Trifluoro-3-methoxyaniline: A Technical Guide for Synthetic Chemists

Foreword: Unveiling the Potential of a Niche Building Block

In the landscape of organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic incorporation of fluorine and methoxy functionalities into aromatic scaffolds is a proven strategy for modulating molecular properties. This guide delves into the core characteristics and synthetic potential of 2,4,5-Trifluoro-3-methoxyaniline (CAS No. 114214-45-8), a highly functionalized aniline derivative. While not as extensively documented as some commodity building blocks, its unique substitution pattern presents a compelling case for its application in the synthesis of novel, high-value compounds. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties, plausible synthetic routes, and prospective applications as a versatile building block.

Physicochemical Properties and Spectroscopic Profile

Understanding the inherent electronic and physical properties of 2,4,5-Trifluoro-3-methoxyaniline is paramount to predicting its reactivity and judiciously planning its incorporation into synthetic workflows.

| Property | Value | Source |

| CAS Number | 114214-45-8 | [1] |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [1] |

| MDL Number | MFCD03094442 | [1] |

Predicted ¹H NMR (in CDCl₃):

-

δ 6.5-7.0 (m, 1H, Ar-H): The aromatic proton is expected to appear as a multiplet due to coupling with adjacent fluorine atoms.

-

δ 3.8-4.0 (s, 3H, OCH₃): The methoxy protons will likely appear as a singlet.

-

δ 3.5-4.5 (br s, 2H, NH₂): The amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent.

Predicted ¹³C NMR (in CDCl₃): The carbon signals will be split due to C-F coupling, resulting in complex multiplets. The approximate chemical shift ranges are:

-

δ 140-160 (m, C-F, C-O): Carbons directly attached to fluorine and oxygen will be significantly deshielded and show complex splitting.

-

δ 120-140 (m, C-N, C-F): Carbons attached to nitrogen and fluorine will also be deshielded.

-

δ 95-115 (m, C-H): The carbon bearing the single proton will be in this region.

-

δ 55-65 (s, OCH₃): The methoxy carbon should appear as a singlet.

Strategic Synthesis of 2,4,5-Trifluoro-3-methoxyaniline

Proposed Synthetic Pathway from 2,4,5-Trifluoro-3-hydroxybenzoic acid

A promising approach commences with the commercially available 2,4,5-trifluoro-3-hydroxybenzoic acid. This strategy involves a sequence of methylation, conversion to an amide, and subsequent Hofmann rearrangement.

Sources

An In-Depth Technical Guide to the Safe Handling of 2,4,5-Trifluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluoro-3-methoxyaniline is a fluorinated aromatic amine, a class of compounds increasingly utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both amino and fluorine substituents on the aromatic ring provides unique reactivity for further molecular transformations.[1] However, this unique reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2,4,5-Trifluoro-3-methoxyaniline, designed to empower researchers to work with this compound safely and effectively.

Section 1: Hazard Identification and Classification

A thorough understanding of the inherent hazards of 2,4,5-Trifluoro-3-methoxyaniline is the foundation of safe handling. This compound is classified as acutely toxic and a suspected carcinogen, demanding stringent control measures to prevent exposure.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Carcinogenicity | 1B | H350: May cause cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Source: Sigma-Aldrich Safety Data Sheet[2]

The presence of electron-withdrawing fluorine substituents can increase the toxic effects of substituted anilines.[3][4] The primary routes of exposure are inhalation, ingestion, and skin and eye contact.[5]

Section 2: Exposure Controls and Personal Protection

Given the high toxicity of 2,4,5-Trifluoro-3-methoxyaniline, engineering controls and personal protective equipment (PPE) are of paramount importance. All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6]

Personal Protective Equipment (PPE) Selection Workflow

Caption: PPE selection workflow for handling 2,4,5-Trifluoro-3-methoxyaniline.

Detailed PPE Recommendations

-

Respiratory Protection: Due to the high inhalation toxicity, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used when handling the solid material outside of a glovebox or ventilated enclosure.[7] For tasks with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) is recommended.[8][9][10]

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical.[5][11][12][13][14] Gloves should be inspected for any signs of degradation before use and disposed of immediately after contamination.[5]

-

Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and airborne particles.[15][16]

-

Body Protection: A lab coat or a chemical-resistant suit should be worn to protect against skin contact.[7]

Protocol for Donning and Doffing PPE

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on inner gloves.

-

Put on lab coat or suit.

-

Put on respirator.

-

Put on eye and face protection.

-

Put on outer gloves, ensuring the cuffs are over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove outer gloves.

-

Remove lab coat or suit, turning it inside out.

-

Perform hand hygiene.

-

Remove eye and face protection.

-

Remove respirator.

-

Remove inner gloves.

-

Perform thorough hand hygiene.

-

Section 3: Handling and Storage

Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and maintaining the integrity of the compound.

Best Practices for Safe Handling

-

Work in a Designated Area: All handling of 2,4,5-Trifluoro-3-methoxyaniline should be performed in a well-ventilated area, preferably a chemical fume hood with a tested and certified face velocity.[6]

-

Avoid Dust Formation: When handling the solid, take care to avoid generating dust.[7] Use a scoop or spatula for transfers.

-

Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[3]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[2]

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[17][18]

Storage Requirements

-

Container: Store in a tightly closed, compatible container.[2][19]

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

-

Security: Store in a locked cabinet or other secure area to restrict access.[2]

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical to minimizing harm.

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[20]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[20][21] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13][22] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[23]

Accidental Release (Spill) Response Workflow

Caption: Workflow for responding to a spill of 2,4,5-Trifluoro-3-methoxyaniline.

Detailed Spill Cleanup Protocol

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[24][25]

-

Assess the Situation: From a safe distance, assess the extent of the spill and the associated hazards.[26]

-

Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.[27]

-

Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[24] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[25]

-

Collect Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.[19][28]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[24]

-

Dispose: Dispose of all contaminated materials as hazardous waste.[23]

Section 5: Disposal Considerations

Proper disposal of 2,4,5-Trifluoro-3-methoxyaniline and its contaminated waste is essential to prevent environmental contamination and comply with regulations.

-

Waste Classification: This compound is a halogenated organic substance and must be disposed of as hazardous waste.[23]

-

Waste Collection: Collect waste in a dedicated, labeled, and sealed container for halogenated organic waste.[19][29] Do not mix with non-halogenated waste streams.[19]

-

Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company.[4] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[4]

-

Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent pads, and disposable labware, must be treated as hazardous waste and disposed of accordingly.[7]

Section 6: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C7H4F3NO |

| Molecular Weight | 179.11 g/mol |

| Appearance | Solid |

| Melting Point | 56-59 °C |

| Boiling Point | 240-243 °C |

| Solubility | No data available |

Source: Sigma-Aldrich Safety Data Sheet[2]

Section 7: Toxicological and Ecological Information

Toxicological Information

The primary toxicological concerns are acute toxicity through all routes of exposure and its classification as a suspected carcinogen.[2] Substituted anilines can cause a range of toxic effects, and the presence of electron-withdrawing groups like fluorine can enhance this toxicity.[3] Repeated or prolonged exposure may cause damage to target organs.[2]

Ecological Information

2,4,5-Trifluoro-3-methoxyaniline is very toxic to aquatic life, and harmful to aquatic life with long-lasting effects.[2] Fluorinated organic compounds can be persistent in the environment.[15][30][31][32][33] Therefore, it is imperative to prevent its release into the environment through proper handling and disposal.

Conclusion

2,4,5-Trifluoro-3-methoxyaniline is a valuable compound for chemical synthesis, but its significant health hazards necessitate a meticulous and informed approach to its handling. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can mitigate the risks and work with this compound in a safe and responsible manner.

References

[2] Sigma-Aldrich. Safety Data Sheet for 2,4,5-Trifluoro-3-methoxyaniline. (URL not provided in search results)

[20] Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. (URL not provided in search results)

[3] PubMed. Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. [Link]

[22] PubMed. Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. [Link]

[11] Princeton University Environmental Health & Safety. Guidelines for the Selection of Chemical-Resistant Gloves. [Link]

[4] ResearchGate. Substituted aniline interation with submitochondrial particles and quantitative structure-activity relationships. [Link]

[24] Wayne State University. Chemical Emergency Response. [Link]

[23] Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

[12] UC Berkeley Environmental Health & Safety. Glove Selection Guide. [Link]

[19] Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

[25] Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

[13] University of California, Riverside Environmental Health & Safety. Selecting Chemical-Resistant Gloves. [Link]

[34] Florida State University Emergency Management. Chemical Spills. [Link]

[14] HANVO Safety. Everything You Need to Know About Chemical Resistant Gloves. [Link]

[35] PubMed. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). [Link]

[21] ResearchGate. Toxicological and Environmental Aspects of Anilines. [Link]

[29] Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

[1] Sparrow Chemical. Fluoroaniline Series. [Link]

[26] American Chemical Society. Guide for Chemical Spill Response. [Link]

[6] Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]

[36] Utah State University Environmental Health & Safety. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

[7] Technical Safety Services. 8 Tips for Hazardous Chemical Handling In A Lab. [Link]

[18] Lab Manager. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

[37] Eurofins Scientific. The challenge of handling highly potent API and ADCs in analytical chemistry. [Link]

[8] Centers for Disease Control and Prevention. NIOSH Guide to the Selection & Use of Particulate Respirators. [Link]

[15] National Center for Biotechnology Information. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

[16] Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. [Link]

[38] ResearchGate. Catalyst‐free fluorination of aniline derivatives. [Link]

[30] National Center for Biotechnology Information. Ban fluorinated organic substances to spark green alternatives. [Link]

[31] University of Toronto. Environmental Fate of Polyfluorinated Chemicals. [Link]

[39] 3M. NIOSH Policy Statement. [Link]

[32] Interstate Technology Regulatory Council. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). [Link]

[9] Safety+Health Magazine. NIOSH publishes guide on air-purifying respirator selection. [Link]

[10] Centers for Disease Control and Prevention. NIOSH Guide to Industrial Respiratory Protection. [Link]

[33] ResearchGate. Environmental fate and transportation of perfluorinated compounds. [Link]

[40] ACS Organic & Inorganic Au. Synthesis of Fluorinated Amines: A Personal Account. [Link]

Sources

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mscdirect.com [mscdirect.com]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]

- 8. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]

- 9. safetyandhealthmagazine.com [safetyandhealthmagazine.com]

- 10. students.umw.edu [students.umw.edu]

- 11. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]

- 12. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 13. ehs.ucr.edu [ehs.ucr.edu]

- 14. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]

- 15. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]

- 17. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 18. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

- 22. Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scienceready.com.au [scienceready.com.au]

- 24. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]

- 25. offices.austincc.edu [offices.austincc.edu]

- 26. acs.org [acs.org]

- 27. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. campusoperations.temple.edu [campusoperations.temple.edu]

- 30. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. dioxin20xx.org [dioxin20xx.org]

- 32. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 33. researchgate.net [researchgate.net]

- 34. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 35. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. artsci.usu.edu [artsci.usu.edu]

- 37. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 38. researchgate.net [researchgate.net]

- 39. multimedia.3m.com [multimedia.3m.com]

- 40. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 2,4,5-Trifluoro-3-methoxyaniline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4,5-Trifluoro-3-methoxyaniline, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust predictive framework based on first principles of physical organic chemistry. We delve into the electronic and steric effects of the trifluoro and methoxy substituents on the aniline core, offering qualitative solubility predictions across a spectrum of common organic solvents. Crucially, this guide furnishes detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for their specific applications. The methodologies are presented with a focus on ensuring data integrity and reproducibility, critical for drug development and process chemistry.

Introduction: The Critical Role of Solubility in a Research Context

2,4,5-Trifluoro-3-methoxyaniline is a highly functionalized aromatic amine of significant interest in the synthesis of complex organic molecules. Its utility in drug discovery and process development is intrinsically linked to its solubility profile. Understanding how this compound behaves in various organic solvents is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yields.

-

Purification Strategies: Techniques such as crystallization and chromatography are entirely dependent on differential solubility.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability and the choice of delivery vehicle.

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively address the solubility of 2,4,5-Trifluoro-3-methoxyaniline.

Theoretical Underpinnings of Solubility: A Predictive Analysis

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This concept is governed by the intermolecular forces between the solute (2,4,5-Trifluoro-3-methoxyaniline) and the solvent. The key to predicting solubility lies in a detailed analysis of the solute's molecular structure.

2.1. Molecular Structure Analysis of 2,4,5-Trifluoro-3-methoxyaniline

The solubility of 2,4,5-Trifluoro-3-methoxyaniline is dictated by the interplay of its functional groups:

-

Aniline Core: The primary amine (-NH₂) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2]

-

Trifluoro Substitution: The three fluorine atoms are highly electronegative, inducing a strong dipole moment and increasing the overall polarity of the molecule. Fluorine can also act as a weak hydrogen bond acceptor.[3]

-

Methoxy Group: The methoxy (-OCH₃) group is polar and can act as a hydrogen bond acceptor.

2.2. Predicted Solubility in Common Organic Solvents

Based on the molecular features, we can predict the qualitative solubility of 2,4,5-Trifluoro-3-methoxyaniline in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in strong hydrogen bonding with the amine and methoxy groups of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF | Moderate to High | These solvents have significant dipole moments that can interact with the polar regions of the solute. Solvents like DMSO and DMF are particularly effective. |

| Non-Polar | Hexane, Toluene | Low | The lack of strong intermolecular forces between the non-polar solvent and the polar solute will limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. |

It is imperative to note that these are qualitative predictions. For any critical application, experimental determination of solubility is non-negotiable.

Experimental Determination of Solubility: A Practical Guide

To obtain precise and actionable solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and widely adopted technique for this purpose.[2]

3.1. Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Experimental Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol:

-

Temperature Control: Place a vial containing the chosen organic solvent in a temperature-controlled water bath or incubator until it reaches the desired experimental temperature.

-

Addition of Solute: Add an excess of 2,4,5-Trifluoro-3-methoxyaniline to the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and agitate the mixture using a magnetic stirrer or shaker for a sufficient time (typically 24 hours) to reach equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment, leaving a clear saturated supernatant.

-

Sample Withdrawal: Using a calibrated pipette, carefully withdraw a precise volume of the clear supernatant, taking care not to disturb the solid at the bottom.

-

Sample Weighing: Transfer the aliquot to a pre-weighed, clean, and dry vial. Record the combined mass.

-

Solvent Evaporation: Remove the solvent by evaporation. This can be done under a stream of nitrogen, in a vacuum oven, or in a fume hood, depending on the solvent's boiling point.

-

Drying: Dry the vial containing the solid residue in a vacuum oven at a suitable temperature until a constant mass is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant withdrawn

3.2. Considerations for Data Integrity

-

Temperature Control: Solubility is highly temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.[4]

-

Equilibrium Time: Ensure sufficient time for the system to reach equilibrium. A 24-hour period is generally adequate.

-

Purity of Materials: Use high-purity solute and solvent to avoid erroneous results.

-

Accurate Measurements: Precise weighing and volume measurements are critical for accurate solubility determination.

Advanced Solubility Prediction Methodologies

For more advanced and high-throughput applications, computational models can provide valuable insights into solubility. These methods range from traditional approaches to modern machine learning techniques.[5]

-

Hansen Solubility Parameters (HSP): This method partitions the total cohesive energy of a substance into dispersion, polar, and hydrogen bonding components. Solvents with similar HSP values to the solute are more likely to be good solvents.[5]

-

Machine Learning Models: With the advent of large solubility datasets, machine learning algorithms, such as random forest regression and graph convolutional neural networks, can be trained to predict solubility with increasing accuracy.[6][7] These models can capture complex solute-solvent interactions that are not easily described by simpler models.[5][8]

While these predictive tools are powerful, they should be used to guide experimental work rather than replace it.[9]

Conclusion

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

PubChem. (n.d.). 4-Fluoroaniline. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-methoxyaniline. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. [Link]

-

Rowan Scientific. (2025, February 25). The Evolution of Solubility Prediction Methods. [Link]

-

arXiv. (2024, January 5). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. [Link]

-

Cartel International. (n.d.). 4-(trifluoro Methoxy) Aniline. [Link]

-

ResearchGate. (2025, August 7). The ionic liquid effect on solubility of aniline, a simple aromatic amine: Perspective of solvents' mixture. [Link]

- Google Patents. (n.d.).

-

National Institutes of Health. (2025, August 22). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. [Link]

-

IAPC Journals. (2020, April 3). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

-

ResearchGate. (n.d.). Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. [Link]

-

Wikipedia. (n.d.). p-Anisidine. [Link]

-

ResearchGate. (2025, October 19). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline. [Link]

-

ResearchGate. (n.d.). Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties). [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 6. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database | ADMET and DMPK [pub.iapchem.org]

- 8. Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Fluorine in Aniline Chemistry

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.colby.edu [web.colby.edu]

- 12. The Enthalpy of Formation of MoF6(ℓ) by Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Knudsen cell - Wikipedia [en.wikipedia.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Benchmark Density Functional Theory Approach for the Calculation of Bond Dissociation Energies of the M–O2 Bond: A Key Step in Water Splitting Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. glaserr.missouri.edu [glaserr.missouri.edu]

- 23. cup.uni-muenchen.de [cup.uni-muenchen.de]